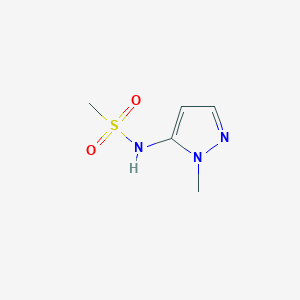
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom, a hydroxyl group, and a piperidine moiety attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzamide, undergoes bromination to introduce the bromine atom at the 4-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Piperidine Introduction: The brominated intermediate is then reacted with 1-methylpiperidine. This step usually involves nucleophilic substitution, where the bromine atom is replaced by the piperidine moiety. The reaction can be carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Formation of 4-bromo-2-oxo-N-(1-methylpiperidin-4-yl)benzamide.
Reduction: Formation of 4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the design and optimization of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups in the compound can form hydrogen bonds with the active sites of these targets, leading to inhibition or modulation of their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-bromo-2-hydroxybenzamide: Lacks the piperidine moiety, which may reduce its binding affinity to certain biological targets.
4-bromo-N-(1-methylpiperidin-4-yl)benzamide: Lacks the hydroxyl group, which may affect its hydrogen bonding interactions.
Uniqueness
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide is unique due to the presence of both the bromine atom and the piperidine moiety, which can enhance its reactivity and binding affinity to biological targets. The combination of these functional groups makes it a valuable compound for medicinal chemistry and pharmaceutical research.
属性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC 名称 |
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-16-6-4-10(5-7-16)15-13(18)11-3-2-9(14)8-12(11)17/h2-3,8,10,17H,4-7H2,1H3,(H,15,18) |
InChI 键 |
NYWPGYDFUIMDNQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)

![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)
![2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B14909024.png)





